[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride
CAS No.: 690632-10-1
Cat. No.: VC3843625
Molecular Formula: C11H10ClF3N2S
Molecular Weight: 294.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690632-10-1 |
|---|---|
| Molecular Formula | C11H10ClF3N2S |
| Molecular Weight | 294.72 g/mol |
| IUPAC Name | [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-15)6-17-10;/h1-4,6H,5,15H2;1H |
| Standard InChI Key | FWELHPZJURGPIV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) attached to a 4-(trifluoromethyl)phenyl group at the 2-position and an aminomethyl group at the 4-position . The trifluoromethyl (-CF₃) substituent introduces strong electron-withdrawing effects, modulating the electronic environment of the phenyl ring and enhancing lipophilicity . This structural motif is critical for improving membrane permeability in biological systems.
The hydrochloride salt form stabilizes the free base via protonation of the primary amine, increasing aqueous solubility for experimental applications . The molecular formula is C₁₁H₁₀ClF₃N₂S, with a molar mass of 294.72 g/mol .
Table 1: Key Molecular Properties
Spectroscopic and Computational Data
PubChem provides computed descriptors, including the InChI string and topological polar surface area (TPSA) of 56.3 Ų, indicative of moderate hydrogen-bonding capacity . Density functional theory (DFT) calculations predict a pKa of ~7.5 for the amine group, aligning with its weak basicity .
Synthesis and Optimization
Hantzsch Thiazole Synthesis
The thiazole core is typically synthesized via the Hantzsch method, which involves cyclocondensation of a thiourea derivative with an α-halocarbonyl compound. For this compound, 4-(trifluoromethyl)phenyl thiourea reacts with 2-bromo-1-(aminomethyl)ethanone in ethanol under reflux to yield the thiazole intermediate. Subsequent treatment with hydrochloric acid produces the hydrochloride salt.
Table 2: Representative Synthetic Pathway
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Thiourea + α-bromoketone, EtOH, Δ | Thiazole free base |
| 2 | HCl in diethyl ether | Hydrochloride salt |
Physicochemical Properties
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition onset at 240°C . The trifluoromethyl group contributes to thermal stability by reducing oxidative degradation pathways.
Biological Activity and Mechanisms
Anticancer Screening
Preliminary assays indicate moderate cytotoxicity against HeLa (IC₅₀: 12 µM) and MCF-7 (IC₅₀: 18 µM) cell lines, likely via interference with tubulin polymerization . The trifluoromethyl group enhances cellular uptake by passive diffusion across lipid bilayers .
Applications in Drug Development
Lead Compound Optimization
This compound serves as a scaffold for structure-activity relationship (SAR) studies. Modifications at the 4-aminomethyl position (e.g., acylations or alkylations) have yielded derivatives with improved pharmacokinetic profiles.
Materials Science
The thiazole ring’s conjugated π-system enables applications in organic semiconductors. Thin films of this compound exhibit a bandgap of 3.2 eV, suitable for UV-selective photodetectors.
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